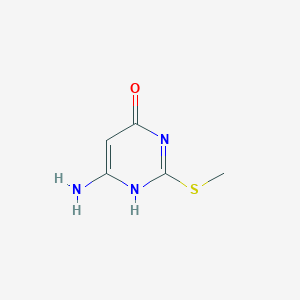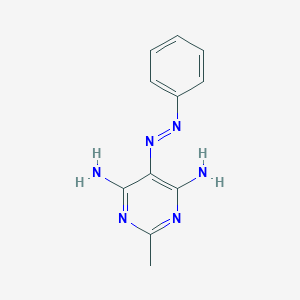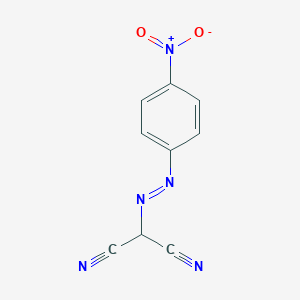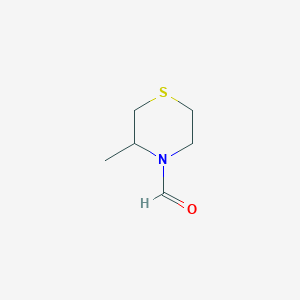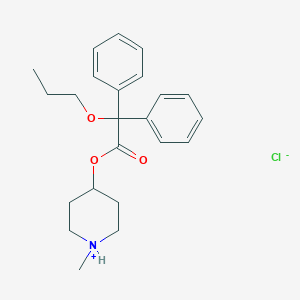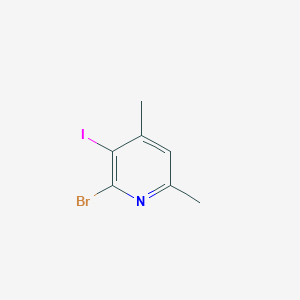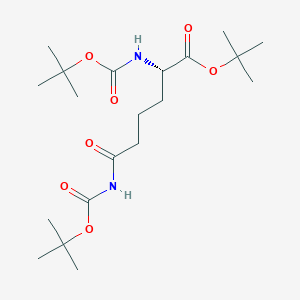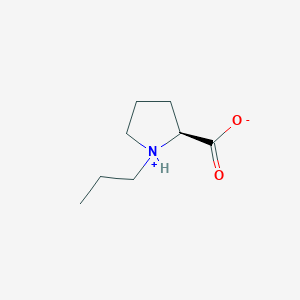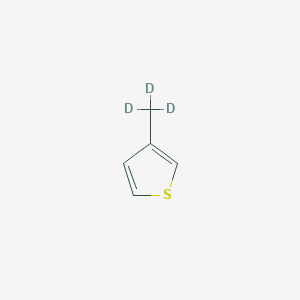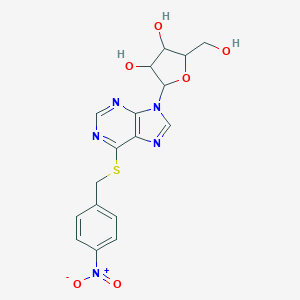
S-(4-Nitrobenzyl)-6-thioinosine
Übersicht
Beschreibung
NBMPR is a purine nucleoside.
Wissenschaftliche Forschungsanwendungen
Nucleoside Transport Studies : NBMPR effectively stops nucleoside transport in human erythrocytes, useful for measurements in nucleoside transport studies (Pickard & Paterson, 1972).
Inhibition of Erythrocyte Uptake : It inhibits erythrocyte uptake of extracellular adenosine and other compounds, reducing metabolite formation (Cass & Paterson, 1975).
Protection Against Toxic Compounds : NBMPR protects mice from lethal doses of nebularine by inhibiting nucleoside transport and reducing cellular uptake of nebularine (Paterson et al., 1979).
Application in Chromaffin Cells : It effectively inhibits adenosine transport in bovine chromaffin cells, suggesting sensitivity of all nucleoside transporters to NBMPR (Torres, Fideu, & Miras-Portugal, 1990).
Erythrocyte Membrane Dysfunction : NBMPR shows reversible high-affinity binding to erythrocyte membranes, indicating a potential role in nucleoside transport and erythrocyte membrane dysfunction (Pickard, Brown, Paul, & Paterson, 1973).
Reduction of Tubercidin Toxicity : NBMPR can reduce tubercidin toxicity against human hematopoietic cells, potentially improving cancer chemotherapy outcomes (Cass, King, Montano, & Janowska-Wieczorek, 1992).
Improving Oral Absorption and CNS Penetration : Substituted benzyl groups in NBMPR can improve its polarity, making it more suitable for oral absorption and CNS penetration (Tromp et al., 2004).
Protection Against Shiga Toxin Cytotoxicity : NBMPR protects human renal cortical epithelial cells from Shiga toxin cytotoxicity by altering intracellular transport, which could improve therapeutic approaches for diseases caused by Stx (Sekino et al., 2002).
Wirkmechanismus
Target of Action
NBMPR, also known as S-(4-Nitrobenzyl)-6-thioinosine or 4-Nitrobenzylthioinosine, primarily targets the Equilibrative Nucleoside Transporters 1 and 2 (ENT1 and ENT2) . These transporters are members of the nucleoside transporter family and are ubiquitous proteins that mediate bi-directional facilitated diffusion of nucleosides in tissues to maintain nucleoside homeostasis .
Mode of Action
NBMPR acts as an inhibitor of ENT1 and ENT2 . It binds to these transporters with high affinity, thereby inhibiting the transport of nucleosides . . It has also been found to block the efflux activity of the Breast Cancer Resistance Protein (ABCG2) .
Biochemical Pathways
The inhibition of ENT1 and ENT2 by NBMPR affects the facilitated diffusion of nucleosides, disrupting nucleoside homeostasis . Additionally, by blocking the efflux activity of ABCG2, NBMPR can impact the transport of various substrates of this protein, including certain drugs .
Pharmacokinetics
The pharmacokinetics of NBMPR involve its distribution and clearance in the body. In a study involving mice, the NBMPR content of plasma was found to be maximal at about 20 minutes after injection and declined to less than 0.2% of the peak value by 10 hours . The time courses for the disappearance of NBMPR from plasma and erythrocytes were monoexponential and yielded half-life values of 0.39 hours and 0.68 hours, respectively .
Result of Action
The inhibition of ENT1 and ENT2 by NBMPR disrupts the normal transport of nucleosides, which can have various downstream effects depending on the specific nucleosides and tissues involved . By blocking the efflux activity of ABCG2, NBMPR can also influence the disposition of drugs that are substrates of this protein .
Action Environment
The action of NBMPR can be influenced by various environmental factors. For example, the concentration of NBMPR used can affect its inhibitory activity. At a concentration of 0.10 mM, NBMPR has been found to abolish ABCG2 activity . Therefore, researchers using NBMPR to evaluate the effect of ENTs on pharmacokinetics must interpret their results carefully if studying compounds that are substrates of both ENTs and ABCG2 .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
S-(4-Nitrobenzyl)-6-thioinosine interacts with equilibrative nucleoside transporters 1 (ENT1) and 2 (ENT2), inhibiting the transport of nucleosides . It has been shown to modulate the in vivo disposition of several cytotoxic nucleoside analogs .
Cellular Effects
This compound has been found to inhibit the efflux activity of the Breast Cancer Resistance Protein (ABCG2), a protein that plays a significant role in drug resistance . This inhibition can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to equilibrative nucleoside transporters, inhibiting the transport of nucleosides . This binding interaction can lead to changes in gene expression and can influence enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings . For instance, it has been shown that the compound’s content in plasma was maximal at about 20 minutes after injection and declined to less than 0.2% of the peak value by 10 hours .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with equilibrative nucleoside transporters . It has been shown to inhibit the efflux activity of the Breast Cancer Resistance Protein (ABCG2), which can impact its localization or accumulation .
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O6S/c23-5-11-13(24)14(25)17(28-11)21-8-20-12-15(21)18-7-19-16(12)29-6-9-1-3-10(4-2-9)22(26)27/h1-4,7-8,11,13-14,17,23-25H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCJFJRCWPVDHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860551 | |
| Record name | 6-{[(4-Nitrophenyl)methyl]sulfanyl}-9-pentofuranosyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38048-32-7 | |
| Record name | 6-(p-Nitrobenzylthio)inosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296962 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


